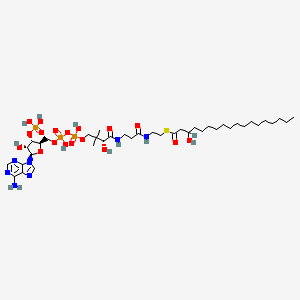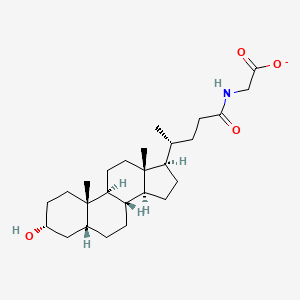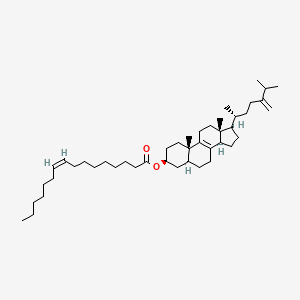
cis-Dihomoaconitic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-dihomoaconitic acid is a tricarboxylic acid that consists of pent-1-ene having three carboxy groups located at positions 1, 2 and 5 (the Z-geoisomer). It is a conjugate acid of a cis-dihomoaconitate(3-).
Aplicaciones Científicas De Investigación
Renewable Unsaturated Polyesters
Research by Rorrer et al. (2016) explores the use of cis,cis-muconic acid, a compound related to cis-dihomoaconitic acid, in the synthesis of renewable unsaturated polyesters. This study highlights the potential of using biologically derived muconic acid in polymer production, indicating a shift towards more sustainable materials in the polymer industry (Rorrer et al., 2016).
Microbial Production for Bio-Refineries
Choi et al. (2020) discuss the microbial production of cis,cis-muconic acid as a valuable platform chemical for producing polymers and drugs. This research underscores the importance of biotechnological approaches in creating sustainable and environmentally friendly alternatives for chemical production (Choi et al., 2020).
Bio-Based Nylon Production
Vardon et al. (2016) describe the conversion of muconic acid to adipic acid for bio-based nylon production. This study illustrates the potential of cis,cis-muconic acid in creating sustainable alternatives to petroleum-derived materials for industrial applications, particularly in the textile industry (Vardon et al., 2016).
Efficient Microbial Production Strategies
Lin et al. (2014) explore efficient microbial production strategies for cis,cis-muconic acid, which is relevant to the applications of cis-dihomoaconitic acid. Their work contributes to understanding the metabolic engineering required for high-yield production of valuable biochemicals (Lin et al., 2014).
E. coli–E. coli Cocultures for Production
Zhang et al. (2015) investigate the use of E. coli–E. coli cocultures for the production of muconic acid, demonstrating a novel approach to biotechnological synthesis which could be applied to related compounds like cis-dihomoaconitic acid (Zhang et al., 2015).
Novel Muconic Acid Biosynthesis
Sengupta et al. (2015) focus on metabolic engineering for the synthesis of muconic acid in Escherichia coli, highlighting the potential of genetic modification in producing compounds like cis-dihomoaconitic acid (Sengupta et al., 2015).
Fluorescent Chemosensors
Huang et al. (2012) discuss the use of boronic acid in fluorescent sensors for detecting bioactive substances, including interactions with compounds like cis-dihomoaconitic acid (Huang et al., 2012).
Iodine-Catalyzed Isomerization
Settle et al. (2018) explore the iodine-catalyzed isomerization of dimethyl muconate, a process that could be relevant for the manipulation of related compounds like cis-dihomoaconitic acid (Settle et al., 2018).
Propiedades
Nombre del producto |
cis-Dihomoaconitic acid |
|---|---|
Fórmula molecular |
C8H10O6 |
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
(Z)-pent-1-ene-1,2,5-tricarboxylic acid |
InChI |
InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/b5-4- |
Clave InChI |
WXZASCSXAMHFCX-PLNGDYQASA-N |
SMILES isomérico |
C(C/C(=C/C(=O)O)/C(=O)O)CC(=O)O |
SMILES canónico |
C(CC(=CC(=O)O)C(=O)O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)

![(1S,2R,3S,6S,9S,11R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1262612.png)
![(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)




